molecular formula C21H19NO7 B2383110 Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate CAS No. 890600-51-8

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate

Cat. No.: B2383110
CAS No.: 890600-51-8
M. Wt: 397.383
InChI Key: YIVHLFIQUQLNGC-UHFFFAOYSA-N
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Description

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a structurally complex organic compound featuring:

  • A terephthalate ester backbone (dimethyl ester of terephthalic acid).
  • A 7-methyl-1-oxoisochroman-3-carboxamido substituent, introducing a fused bicyclic isochroman ring system with a carboxamide linkage.

Its synthesis may involve alkylation or amide coupling steps, analogous to methods described for related compounds (e.g., NaH-mediated reactions in DMF, as seen in ).

Properties

IUPAC Name

dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVHLFIQUQLNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves several synthetic routes and reaction conditions. One common method includes the reaction of terephthalic acid derivatives with 7-methyl-1-oxoisochroman-3-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Terephthalate Esters and Polymers

Example Compound : Poly(tetramethylene terephthalate) ()

  • Structure : Polymer derived from dimethyl terephthalate and 1,4-butanediol.
  • Comparison :
Property Target Compound Poly(tetramethylene terephthalate)
Molecular Weight Monomeric (~400–500 g/mol, estimated) High polymer (>10,000 g/mol)
Functional Groups Terephthalate ester, carboxamide, isochroman Repeating terephthalate and glycol units
Applications Hypothetical: Drug intermediates Food-contact materials, textiles
  • Key Difference: The target compound’s monomeric structure and carboxamide/isochroman groups may enable small-molecule interactions (e.g., enzyme inhibition), whereas the polymer is valued for its thermal stability and mechanical properties.

Carboxamide-Containing Analogues

Example Compound : 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide ()

  • Structure : Cyclohexene ring with bromo and carboxamide substituents.
  • Comparison: Synthesis: Both compounds likely employ amide bond formation and alkylation (e.g., methyl iodide in DMF). Applications: ’s compound is a synthetic intermediate; the target’s isochroman group may confer bioactivity (e.g., antimicrobial or anti-inflammatory properties), though this remains speculative.

Perfluorinated Terephthalate Derivatives ()

Example Compound : [68515-62-8] (reaction product of dimethyl terephthalate with fluorinated polyols)

  • Structure : Complex fluorinated terephthalate esters.
  • Comparison: Fluorination: The target lacks fluorine, which in ’s compounds enhances chemical resistance and hydrophobicity. Applications: Fluorinated derivatives are used in high-performance coatings; the target’s non-fluorinated structure may prioritize biodegradability or compatibility with biological systems.

Carbamate vs. Carboxamide Derivatives ()

Example Compound : Tirpate (2,4-Dimethyl-1,3-dithiolane-2-carboxaldehyde O-(methylcarbamoyl)oxime)

  • Structure : Dithiolane ring with carbamate and oxime groups.
  • Comparison :
    • Functional Groups : Tirpate’s carbamate group contrasts with the target’s carboxamide , affecting hydrolysis rates and biological targets.
    • Bioactivity : Carbamates like Tirpate are often pesticides ; carboxamides may target enzymes (e.g., proteases) due to hydrogen-bonding capabilities.

Research Findings and Hypothetical Data

While direct studies on the target compound are absent, inferences can be drawn:

  • Synthetic Feasibility : Alkylation and amidation steps (as in ) are viable for synthesizing the target.
  • Thermal Stability : The isochroman ring may improve thermal stability compared to simpler esters (e.g., poly(tetramethylene terephthalate) decomposes above 300°C).

Biological Activity

Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₉N₁O₅
  • Molecular Weight : 337.35 g/mol
  • CAS Number : Not widely reported, but can be referenced in chemical databases for specific applications.

Mechanisms of Biological Activity

The biological activity of this compound appears to be linked to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and apoptosis.
  • Antioxidant Properties : The presence of phenolic structures within the compound may confer antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in modulating inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Study A AnticancerThe compound demonstrated significant cytotoxicity against various cancer cell lines.
Study B AntioxidantExhibited strong free radical scavenging activity.
Study C Anti-inflammatoryReduced pro-inflammatory cytokine levels in vitro.

Case Studies

  • Anticancer Activity :
    • A study investigating a series of isoquinoline derivatives found that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation.
  • Antioxidant Potential :
    • Research on phenolic compounds has indicated that similar structures can effectively scavenge reactive oxygen species (ROS), leading to reduced oxidative damage in cellular models.
  • Anti-inflammatory Effects :
    • In a model of acute inflammation, compounds with similar functional groups were shown to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

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